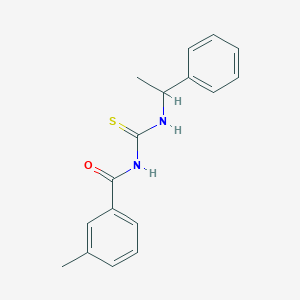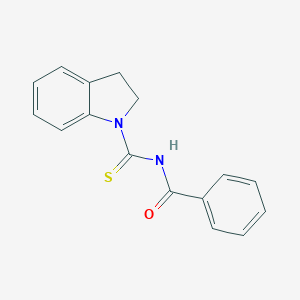![molecular formula C21H19N3O4S2 B320938 N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide](/img/structure/B320938.png)
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide is a complex organic compound with a molecular formula of C17H17N3O4S2 This compound is known for its unique structural features, which include an acetylsulfamoyl group, a phenyl ring, a carbamothioyl group, and a naphthalen-1-yl moiety
准备方法
The synthesis of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetylsulfamoyl intermediate: This step involves the reaction of aniline with acetic anhydride and sulfuric acid to form the acetylsulfamoyl derivative.
Introduction of the carbamothioyl group: The acetylsulfamoyl intermediate is then reacted with thiourea under basic conditions to introduce the carbamothioyl group.
Coupling with naphthalen-1-yl acetic acid: The final step involves the coupling of the intermediate with naphthalen-1-yl acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylsulfamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
相似化合物的比较
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-(1-naphthyl)acetamide can be compared with other similar compounds, such as:
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: This compound has a similar structure but with a different substituent on the acetamide group, which may result in different biological activities.
2-(1-Naphthyl)acetamide: This compound lacks the acetylsulfamoyl and carbamothioyl groups, making it less complex and potentially less active in certain biological assays.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse range of applications and biological activities.
属性
分子式 |
C21H19N3O4S2 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-14(25)24-30(27,28)18-11-9-17(10-12-18)22-21(29)23-20(26)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13H2,1H3,(H,24,25)(H2,22,23,26,29) |
InChI 键 |
MLMUTNMCWJELDI-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B320857.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320860.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(4-hydroxyphenyl)thiourea](/img/structure/B320862.png)
![3-methyl-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320863.png)
![N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320865.png)
![N-(3-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320867.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B320870.png)
![3-methyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320871.png)
![N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B320874.png)
![N-benzoyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320875.png)

![N-[(4-cyanophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B320879.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
